4-Aminopyridine-2-carboxylic acid
Overview
Description
4-Aminopyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.12 g/mol It is a derivative of pyridine, characterized by an amino group at the fourth position and a carboxylic acid group at the second position on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 4-Aminopyridine-2-carboxylic acid is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their inhibition can lead to the elongation of action potentials and heightened release of neurotransmitters .
Mode of Action
This compound interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials, which in turn leads to an increased release of neurotransmitters . The enhanced neuronal signaling is the primary result of this interaction .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in neural transmission . By inhibiting the voltage-gated potassium channels, the compound affects the action potential of neurons, leading to an increase in the release of neurotransmitters . This can enhance synaptic transmission and potentially mitigate neurological disorders .
Pharmacokinetics
It’s worth noting that the compound’s solubility, propensity for lipid interactions, and affinity for selective receptor binding have been investigated . These properties can influence the compound’s bioavailability and its therapeutic capabilities .
Result of Action
The primary molecular and cellular effect of this compound’s action is the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the heightened release of neurotransmitters, which can facilitate synaptic transmission . This has the potential to mitigate neurological disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . These formulations, utilizing nanotechnology, exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that 4-Aminopyridine-2-carboxylic acid can interact with various enzymes, proteins, and other biomolecules in the body . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the compound can interact with various biomolecules, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 265 °C and a boiling point of 446.3±30.0 °C
Metabolic Pathways
It is known that the compound can interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels
Transport and Distribution
It is known that the compound can interact with various transporters and binding proteins, potentially influencing its localization or accumulation
Subcellular Localization
It is possible that the compound could be directed to specific compartments or organelles within the cell via targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopyridine-2-carboxylic acid typically involves the nitration of pyridine derivatives followed by reduction and subsequent carboxylation. One common method includes the following steps:
Nitration: Pyridine is nitrated to form 4-nitropyridine.
Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Carboxylation: The resulting 4-aminopyridine is then carboxylated using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Aminopyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of 4-pyridinecarboxylic acid derivatives.
Reduction: Formation of 4-aminopyridine-2-methanol.
Substitution: Formation of N-substituted derivatives of this compound.
Scientific Research Applications
4-Aminopyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders due to its ability to modulate ion channels.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 5-Aminopyridine-2-carboxylic acid
- 6-Aminopyridine-3-carboxylic acid
- 3-Aminopyridine-4-carboxylic acid
- 2-Aminopyridine-3-carboxylic acid
Comparison: 4-Aminopyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its analogues, it has a higher affinity for certain biological targets and exhibits unique reactivity in synthetic applications.
Properties
IUPAC Name |
4-aminopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZBTJVSAANBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365991 | |
Record name | 4-Aminopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-36-7 | |
Record name | 4-Aminopicolinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100047-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Aminopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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